molecular formula C7H5ClF3NO2S B1299643 Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 72850-52-3

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1299643
CAS RN: 72850-52-3
M. Wt: 259.63 g/mol
InChI Key: RLZUPBSTNNZDDH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their significance in medicinal chemistry and as intermediates in the synthesis of various compounds, including pesticides and pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl 1,3-thiazole-5-carboxylates can be achieved through a one-pot reaction involving 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides. This process is facilitated by the use of an ionic liquid, specifically 1-butyl-3-methylimidazolium trifluoromethanesulfonate, which acts as a solvent and catalyst, streamlining the synthesis and potentially offering environmental benefits due to the recyclability of ionic liquids . Additionally, the synthesis of related thiazole derivatives, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, involves cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% .

Molecular Structure Analysis

The molecular structure of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, has been characterized by crystallizing in the monoclinic crystal system. The crystal structure optimization and frontier molecular orbitals analysis, including HOMO-LUMO energy gaps, are performed using Density Functional Theory (DFT) calculations. The molecular electrostatic potential map of these compounds indicates electrophilic sites around the oxygen atom, which is a common feature in thiazole chemistry .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including cyclization and rearrangement processes. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, which includes nucleophile addition, ring opening, and ring closure, followed by N-formylation. The structure of the resulting compounds is confirmed by X-ray analysis, demonstrating the versatility of thiazole derivatives in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and oxygen in the molecule can affect its polarity, solubility, and reactivity. The intermolecular interactions, such as C-H...O hydrogen bonds, play a crucial role in the crystal packing and stability of these compounds. The Hirshfeld surface analysis provides insight into the intermolecular interactions present in the crystal, which can have implications for the compound's properties and its behavior in different environments .

Scientific Research Applications

Synthesis of Novel Thiazole Compounds

An intermediate, ethyl-2-(4'-hydroxyphenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, was prepared and used to synthesize novel thiazole compounds with ether structures. These compounds displayed significant antifungal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, highlighting their potential as fungicides (Qiu Li-ga, 2015).

Precursor to Aminoethyl Thiazole Derivatives

Utilizing a Michael-like addition strategy, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor to this compound, facilitated the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process explored the use of both secondary and primary amines, indicating a versatile approach to accessing a variety of functionalized thiazole derivatives (Kenneth M. Boy & J. Guernon, 2005).

One-Pot Synthesis in Ionic Liquid

A one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid was described. This method exemplifies an efficient and versatile approach to synthesizing ethyl 1,3-thiazole-5-carboxylates, demonstrating the compound's utility in facilitating straightforward synthetic routes (I. Yavari, S. Z. Sayyed-alangi, R. Hajinasiri, & H. Sajjadi-Ghotbabadi, 2009).

Formation of Diverse Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to the mentioned compound, has been highlighted as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This application underscores the compound's role in accessing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its broad utility in organic synthesis (Mark A. Honey, R. Pasceri, W. Lewis, & C. Moody, 2012).

Mechanism of Action

properties

IUPAC Name

ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZUPBSTNNZDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361231
Record name ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72850-52-3
Record name ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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